Methyl 3-cyclobutylbenzoate
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Overview
Description
Methyl 3-cyclobutylbenzoate is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and a cyclobutyl group is attached to the benzene ring. This compound is typically a yellow oil and is used in various chemical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyclobutylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyclobutylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclobutylbenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-cyclobutylbenzoic acid.
Reduction: 3-cyclobutylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-cyclobutylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 3-cyclobutylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to fit into specific binding sites, thereby exerting its effects .
Comparison with Similar Compounds
Methyl 3-cyclobutylbenzoate can be compared with other benzoate esters and cyclobutyl derivatives:
Methyl benzoate: Unlike this compound, methyl benzoate lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain reactions.
Cyclobutylbenzene: This compound lacks the ester functional group, which significantly alters its chemical reactivity and applications.
Methyl 4-cyclobutylbenzoate: This isomer differs in the position of the cyclobutyl group on the benzene ring, which can affect its physical and chemical properties.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 3-cyclobutylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3 |
InChI Key |
DKWNCAZGQHDQSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCC2 |
Origin of Product |
United States |
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